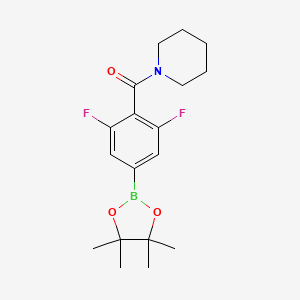
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate typically involves multiple steps:
Formation of the dioxaborolane moiety: This can be achieved through the reaction of a phenol derivative with bis(pinacolato)diboron under catalytic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Cyclohexyl ring formation: The cyclohexyl ring is often synthesized through hydrogenation of an aromatic precursor.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the cyclohexyl derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the dioxaborolane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenoxy or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy or cyclohexyl rings.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is used as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug candidate or a biochemical probe
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate would depend on its specific application. In the context of BNCT, the dioxaborolane moiety would target cancer cells, allowing for selective neutron capture and subsequent cell destruction. In catalytic applications, the compound might act as a ligand, facilitating various chemical transformations through coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a boron-containing moiety with a cyclohexyl ring and a tert-butyl carbamate group. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C24H38BNO5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-19-12-8-17(9-13-19)16-28-20-14-10-18(11-15-20)25-30-23(4,5)24(6,7)31-25/h10-11,14-15,17,19H,8-9,12-13,16H2,1-7H3,(H,26,27) |
InChI Key |
FMLCLZLGXBMKQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)




![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)

![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

